2-(Cyclohexyloxy)acetic acid
Overview
Description
“2-(Cyclohexyloxy)acetic acid” is a compound with the molecular formula C8H14O3 . It is functionally related to acetic acid . It is prepared by esterification of cyclohexyloxyacetic acid (from phenoxyacetic acid) with allyl alcohol and is used in fragrance compositions for toiletries and household products .
Molecular Structure Analysis
The molecular structure of “2-(Cyclohexyloxy)acetic acid” consists of a cyclohexane ring attached to an acetic acid molecule via an oxygen atom . The InChI code for the compound isInChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
. Physical And Chemical Properties Analysis
The molecular weight of “2-(Cyclohexyloxy)acetic acid” is 158.19 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a colorless to yellow liquid, or white to yellow solid .Scientific Research Applications
Chemical Synthesis
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2-(Cyclohexyloxy)acetic acid” is a chemical compound with the molecular formula C8H14O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for “2-(Cyclohexyloxy)acetic acid” can vary depending on the specific research context. However, it is typically stored at room temperature and handled according to standard laboratory safety procedures .
Thorough Summary of the Results or Outcomes Obtained
The outcomes obtained from the use of “2-(Cyclohexyloxy)acetic acid” can also vary greatly depending on the specific research context. However, it is generally used as a reagent in chemical synthesis .
Synthesis of Cyclohexanol and Ethanol
Specific Scientific Field
Catalysis Science & Technology
Comprehensive and Detailed Summary of the Application
The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol (CHOL) and ethanol (EtOH). This process also rationally utilizes excess acetic acid .
Detailed Description of the Methods of Application or Experimental Procedures
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH .
Thorough Summary of the Results or Outcomes Obtained
A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor .
properties
IUPAC Name |
2-cyclohexyloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVMRZULJWHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222272 | |
Record name | Cyclohexoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)acetic acid | |
CAS RN |
71995-54-5 | |
Record name | Cyclohexoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Cyclohexyloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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